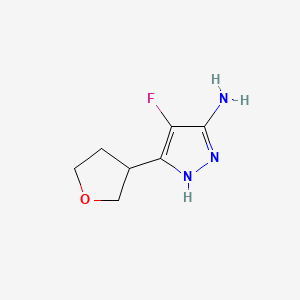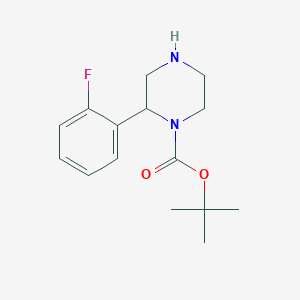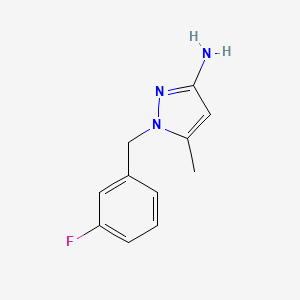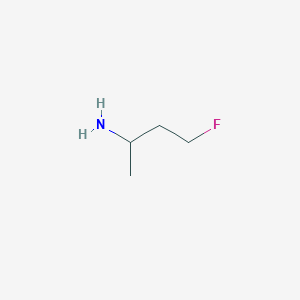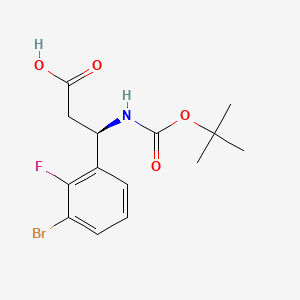
4-(Nitromethyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Nitromethyl)benzonitrile is an organic compound with the molecular formula C8H6N2O2. It is characterized by a benzene ring substituted with a nitromethyl group (-CH2NO2) and a nitrile group (-CN) at the para position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(Nitromethyl)benzonitrile can be synthesized through several methods. One common approach involves the nitration of benzonitrile derivatives. For instance, the nitration of 4-methylbenzonitrile can yield this compound under controlled conditions. Another method involves the reaction of benzyl cyanide with nitric acid, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Nitromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions
Reduction: LiAlH4, hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydroxide (NaOH), ammonia (NH3).
Major Products Formed
Reduction: 4-(Aminomethyl)benzonitrile.
Oxidation: 4-(Carboxymethyl)benzonitrile.
Substitution: Various substituted benzonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Nitromethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(Nitromethyl)benzonitrile involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The nitrile group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrobenzonitrile: Similar structure but lacks the methylene group.
4-Methylbenzonitrile: Similar structure but lacks the nitro group.
Benzonitrile: Basic structure without any substituents.
Eigenschaften
CAS-Nummer |
42157-95-9 |
|---|---|
Molekularformel |
C8H6N2O2 |
Molekulargewicht |
162.15 g/mol |
IUPAC-Name |
4-(nitromethyl)benzonitrile |
InChI |
InChI=1S/C8H6N2O2/c9-5-7-1-3-8(4-2-7)6-10(11)12/h1-4H,6H2 |
InChI-Schlüssel |
XWJSTCOIIBMVDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C[N+](=O)[O-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


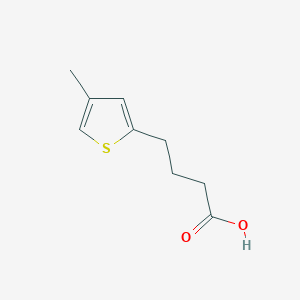
![3-[3-Fluoro-4-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13535500.png)
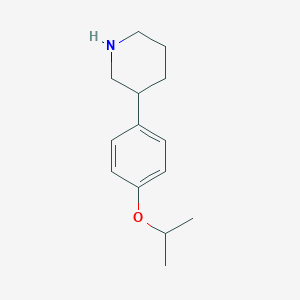
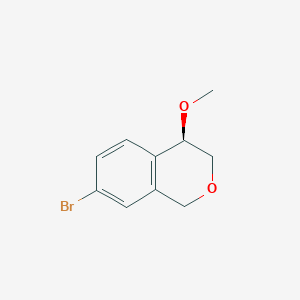

![2-{[2-(5-bromopyridin-2-yl)-7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonan-2-yl]oxy}aceticacid](/img/structure/B13535516.png)
